molecular formula C9H9ClN2 B13705940 5-Chloro-3-ethyl-7-azaindole

5-Chloro-3-ethyl-7-azaindole

Cat. No.: B13705940
M. Wt: 180.63 g/mol
InChI Key: SIYASMARGXGATN-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their unique structural properties, which include a nitrogen atom in the pyridine ring and another in the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-chloro-3-ethyl-7-azaindole is through the Fischer reaction. This involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C . Another approach involves the annulation of the pyrrole ring to an existing pyridine derivative in the presence of a palladium-containing catalyst .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable versions of the Fischer reaction or palladium-catalyzed annulation. These methods are optimized for higher yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azaindoles, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

5-Chloro-3-ethyl-7-azaindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-ethyl-7-azaindole
  • 5-Iodo-3-ethyl-7-azaindole
  • 5-Fluoro-3-ethyl-7-azaindole

Uniqueness

What sets 5-chloro-3-ethyl-7-azaindole apart from its analogs is its specific chlorine substitution, which imparts unique physicochemical properties. This makes it particularly effective as a precursor in the synthesis of biologically active compounds and potential pharmaceutical agents .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

SIYASMARGXGATN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=N2)Cl

Origin of Product

United States

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